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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction
Live-cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-

time visualization of dynamic cellular processes. The choice of fluorescent probe is critical for

the success of these experiments, with ideal candidates possessing high brightness,

photostability, and minimal cytotoxicity. Atto 390, a fluorescent label with a coumarin structure,

has emerged as a powerful tool for live-cell applications.[1][2] Its maleimide derivative allows

for specific and covalent labeling of thiol groups on proteins, particularly cysteine residues.[3][4]

This application note provides detailed protocols for the conjugation of Atto 390 maleimide to

proteins of interest and their subsequent use in live-cell imaging, with a specific focus on

studying the epidermal growth factor receptor (EGFR) signaling pathway.

Atto 390 is characterized by a high fluorescence quantum yield, a large Stokes shift, and good

photostability, making it well-suited for demanding imaging applications, including super-

resolution microscopy.[1] Its excitation and emission maxima in the violet and blue regions of

the spectrum provide a valuable option for multicolor imaging experiments.

Quantitative Data
The selection of a fluorophore is guided by its photophysical properties. The key quantitative

data for Atto 390 are summarized below for easy reference and comparison.
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Property Value Reference

Molecular Weight 466 g/mol

Excitation Maximum (λex) 390 nm

Emission Maximum (λem) 479 nm

Molar Extinction Coefficient

(εmax)
2.4 x 10⁴ M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
90%

Fluorescence Lifetime (τfl) 5.0 ns

Correction Factor (CF260) 0.52

Correction Factor (CF280) 0.08

Experimental Protocols
Protocol 1: Conjugation of Atto 390 Maleimide to a
Protein (e.g., Epidermal Growth Factor)
This protocol describes the covalent attachment of Atto 390 maleimide to a protein containing

free thiol groups. The example of Epidermal Growth Factor (EGF) is used here as a prelude to

studying EGFR signaling.

Materials:

Atto 390 maleimide

Protein of interest (e.g., recombinant human EGF)

Anhydrous Dimethylsulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Reducing agent (e.g., TCEP or DTT), if necessary
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Gel filtration column (e.g., Sephadex G-25)

Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Procedure:

Protein Preparation:

Dissolve the protein at a concentration of 50-100 µM in the reaction buffer.

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a

10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by

dialysis before adding the dye.

To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free

environment.

Dye Preparation:

Immediately before use, prepare a 10-20 mM stock solution of Atto 390 maleimide in

anhydrous DMSO. Protect the stock solution from light.

Labeling Reaction:

Add a 10-20 fold molar excess of the Atto 390 maleimide stock solution to the protein

solution while gently stirring.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

Quenching the Reaction (Optional):

To consume excess maleimide, a low molecular weight thiol such as glutathione or

mercaptoethanol can be added.

Purification of the Conjugate:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.
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The first colored band to elute is the protein-dye conjugate.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm and at the absorbance

maximum of Atto 390 (390 nm).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the respective extinction coefficients. The DOL is the molar ratio of the dye to the

protein.

Protocol 2: Live-Cell Imaging of EGFR Activation using
Atto 390-EGF
This protocol details the use of Atto 390-labeled EGF to visualize EGFR activation in live A431

cells, a human epidermoid carcinoma cell line that overexpresses EGFR.

Materials:

Atto 390-EGF conjugate (prepared as in Protocol 1)

A431 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)

Glass-bottom imaging dishes

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Atto

390 (Excitation: ~390 nm, Emission: ~480 nm)

Procedure:

Cell Culture:

Culture A431 cells in standard cell culture medium until they reach 70-80% confluency in

glass-bottom imaging dishes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Starvation (Optional but Recommended):

To reduce basal EGFR activity, starve the cells by replacing the culture medium with

serum-free medium for 4-6 hours prior to imaging.

Labeling of EGFR:

Replace the starvation medium with pre-warmed live-cell imaging buffer containing the

desired concentration of Atto 390-EGF (typically in the low nanomolar range, to be

optimized for your specific experimental setup). A starting concentration of 2 µg/mL can be

used and optimized in the range of 0.5–10 µg/mL.

Incubate the cells with the Atto 390-EGF for 5-30 minutes at 37°C.

Washing:

Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to

remove unbound Atto 390-EGF.

Live-Cell Imaging:

Mount the imaging dish on the fluorescence microscope equipped with an environmental

chamber to maintain 37°C and 5% CO₂.

Acquire images using the appropriate filter set for Atto 390. To minimize phototoxicity, use

the lowest possible excitation light intensity and exposure time that provides a good

signal-to-noise ratio.

For dynamic studies, acquire time-lapse images to observe the binding, dimerization, and

internalization of the EGFR-EGF complex.

Protocol 3: Assessment of Cytotoxicity
It is crucial to ensure that the labeling process and the fluorescent probe itself do not adversely

affect cell health. The MTS assay is a common method to assess cell viability.

Materials:
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Atto 390-protein conjugate

Cells of interest (e.g., A431)

96-well cell culture plates

Cell culture medium

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density that will not lead to overgrowth during the

experiment.

Treatment:

After allowing the cells to adhere overnight, treat them with various concentrations of the

Atto 390-protein conjugate for the desired duration (e.g., corresponding to the labeling and

imaging time). Include untreated cells as a negative control and cells treated with a known

cytotoxic agent as a positive control.

MTS Assay:

Following treatment, add the MTS reagent to each well according to the manufacturer's

instructions.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490-500 nm using a plate reader.

Data Analysis:
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Calculate cell viability as the percentage of absorbance in treated wells relative to the

untreated control wells.

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for live-cell imaging using Atto 390
maleimide conjugates.
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Click to download full resolution via product page

Caption: Workflow for live-cell imaging with Atto 390 maleimide conjugates.

EGFR Signaling Pathway
This diagram depicts the initial steps of the EGFR signaling pathway that can be visualized

using Atto 390-labeled EGF.
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Caption: EGFR signaling pathway initiated by ligand binding.
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Conclusion
Atto 390 maleimide is a versatile and powerful tool for live-cell imaging applications. Its

excellent photophysical properties and specific reactivity towards thiols enable the targeted

labeling of proteins for real-time visualization of cellular processes. The protocols provided

herein offer a comprehensive guide for the conjugation of Atto 390 maleimide and its

application in studying EGFR signaling. By following these methodologies, researchers can

gain valuable insights into the dynamic nature of cellular signaling pathways, contributing to

advancements in both fundamental cell biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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